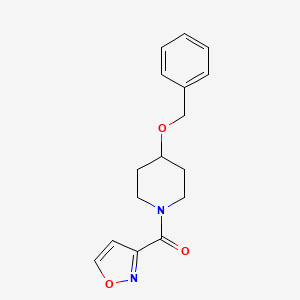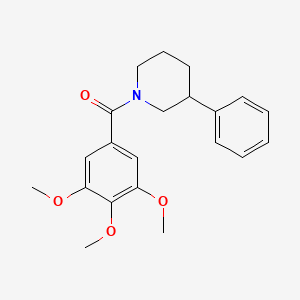![molecular formula C19H19NO5 B5069814 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5069814.png)
3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as DM-AA-33, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been investigated for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential candidate for cancer therapy. In addition, 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to reduce inflammation in animal models of arthritis and colitis.
作用機序
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in various diseases.
実験室実験の利点と制限
3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has also been shown to have good solubility in various solvents, which makes it suitable for in vitro experiments. However, 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has some limitations for lab experiments. It is not very stable and can degrade over time, which can affect the results of experiments. In addition, 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research of 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of COX-2 and NF-κB. Additionally, future research could focus on improving the stability and bioavailability of 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, which could enhance its therapeutic potential.
合成法
The synthesis method of 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid. The purity and yield of the compound can be improved by recrystallization.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-4-6-13(7-5-12)18(21)20-16(19(22)23)10-14-8-9-15(24-2)11-17(14)25-3/h4-11H,1-3H3,(H,20,21)(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEAZFYWPKQKBW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3,6-trifluorobenzamide](/img/structure/B5069731.png)
![methyl 2-(5-{[1-(2,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5069735.png)
![4,4'-{[5-(4-chlorophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5069740.png)

![2-(4-fluorophenyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5069761.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069777.png)


![N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5069826.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)


